Product packaging for Clovanemagnolol(Cat. No.:)

Clovanemagnolol

Cat. No.: B1250347
M. Wt: 486.7 g/mol
InChI Key: YVMBMEXRHOXCPM-IKQHHCORSA-N
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Description

Historical Context of Natural Product Discovery and Isolation Pertinent to Clovanemagnolol

The journey to identifying this compound is rooted in the study of the Magnolia genus, a group of plants with a history of use in traditional medicine. redalyc.org Specifically, this compound was first isolated from the bark of Magnolia obovata. plos.orgacs.orgnibiohn.go.jp This discovery was part of a broader effort to identify the bioactive principles within this plant, which had already yielded other notable compounds like magnolol (B1675913) and honokiol, known for their antimicrobial and central nervous system depressant effects. redalyc.org The isolation of this compound was the result of screening for compounds with neurotrophic activity, a process aimed at finding small molecules that could promote the growth and survival of neurons. acs.orgnih.gov

Structural Classification and Chemical Family of this compound within Sesquiterpene-Neolignan Natural Products

This compound belongs to a unique class of natural products known as sesquiterpene-neolignans. nottingham.ac.ukresearchgate.netkci.go.kr This classification signifies that its structure is a hybrid, formed by the combination of two distinct chemical entities: a sesquiterpene and a neolignan. researchgate.net

The sesquiterpene portion of this compound is derived from (-)-caryophyllene, a common bicyclic sesquiterpene found in many essential oils. acs.orgnottingham.ac.uk Through a series of proposed biosynthetic reactions involving the oxidation of (-)-caryophyllene to caryophyllene (B1175711) β-oxide and subsequent acid-catalyzed rearrangement, a tricyclic clovane skeleton is formed. acs.orgnottingham.ac.uknih.gov

The neolignan component is magnolol, a biphenolic compound. nottingham.ac.ukontosight.ai The final step in the proposed biosynthesis of this compound is the coupling of the tricyclic clovane carbocation with magnolol. acs.orgnottingham.ac.uk This intricate structure places this compound in a fascinating and relatively rare family of natural products. researchgate.net

Overview of Academic Research Landscape and Significance of this compound

The primary significance of this compound in academic research lies in its potent neurotrophic activity. rsc.orgpsu.edu Studies have demonstrated its ability to promote neuronal growth and increase choline (B1196258) acetyltransferase (ChAT) activity at remarkably low concentrations, specifically at 10 nM. plos.orgrsc.orgpsu.edu This effect has been observed in primary embryonic hippocampal and cortical neurons. plos.orgrsc.orgpsu.edu The ability of small molecules like this compound to promote neuronal growth represents a promising avenue for regenerative science and the potential development of therapies for neurodegenerative diseases. rsc.orgpsu.edu

Research has not only focused on its biological activity but also on its chemical synthesis. Inspired by the postulated biosynthetic pathway, synthetic routes have been developed to produce this compound in the laboratory. acs.orgrsc.orgacs.orgnih.gov These syntheses are crucial for providing sufficient quantities of the compound for further biological investigation and for creating analogs to explore structure-activity relationships. nottingham.ac.uk The development of biomimetic syntheses, which mimic the natural formation of the molecule, has been a notable achievement in this area. acs.orgacs.orgnih.gov

Furthermore, research has begun to explore the molecular mechanisms underlying this compound's neuroprotective effects. For instance, studies have investigated its impact on microglial activation and the expression of specific microRNAs in the context of traumatic brain injury. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42O3 B1250347 Clovanemagnolol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H42O3

Molecular Weight

486.7 g/mol

IUPAC Name

(1S,2S,5S,8R,9R)-2-[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecan-9-ol

InChI

InChI=1S/C33H42O3/c1-6-8-22-10-12-26(34)24(18-22)25-19-23(9-7-2)11-13-27(25)36-30-20-31(3,4)28-14-16-32(5)21-33(28,30)17-15-29(32)35/h6-7,10-13,18-19,28-30,34-35H,1-2,8-9,14-17,20-21H2,3-5H3/t28-,29+,30-,32+,33-/m0/s1

InChI Key

YVMBMEXRHOXCPM-IKQHHCORSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@](C1)(CC[C@H]2O)[C@H](CC3(C)C)OC4=C(C=C(C=C4)CC=C)C5=C(C=CC(=C5)CC=C)O

Canonical SMILES

CC1(CC(C23C1CCC(C2)(C(CC3)O)C)OC4=C(C=C(C=C4)CC=C)C5=C(C=CC(=C5)CC=C)O)C

Synonyms

clovanemagnolol

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Clovanemagnolol

Identification of Specific Natural Sources and Biogeographical Distribution

Clovanemagnolol is primarily isolated from the stem bark of Magnolia obovata. researchgate.netkci.go.krnibiohn.go.jp This species, also known as the Japanese umbrella tree, is a member of the Magnoliaceae family. nibiohn.go.jp

Biogeographical Distribution: The genus Magnolia has a wide and disjunct geographical distribution. The majority of species are found in East and Southeast Asia, with a secondary center in North, Central, and South America. gardeningwithangus.com.auwikipedia.org Southern China is a particularly diverse region for Magnolia species. gardeningwithangus.com.au Magnolia obovata is native to Japan and has been used in traditional Chinese medicine. researchgate.netnibiohn.go.jp The genus is distributed across temperate and tropical mountainous areas of the Nearctic, Neotropical, Oriental, and Palearctic biogeographic regions. researchgate.net In Brazil, for instance, Magnolia species are found in various forest types, including riparian, 'terra firme', and rainforests, at elevations between 200 and 1400 meters. pensoft.net

Table 1: Natural Sources and Distribution of this compound-Containing Flora

Species Family Plant Part(s) Geographical Region(s)

Methodological Advances in Extraction and Chromatographic Purification Techniques for this compound Isolation

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction followed by chromatographic purification.

Extraction: The initial step typically involves the extraction of dried and ground plant material, such as the stem bark of Magnolia obovata, with a solvent. Methanol is a commonly used solvent for this purpose. nih.gov Bioassay-guided separation is a strategy employed to isolate active constituents, where the fractions are tested for biological activity at each stage to guide the purification process. nih.gov Other extraction methods may utilize a sequence of solvents with increasing polarity, such as hexane, ethyl acetate (B1210297) (EtOAc), and methanol, to separate compounds based on their solubility. msu.edu

Chromatographic Purification: Following extraction, a series of chromatographic techniques are employed to isolate this compound from the complex mixture of compounds present in the crude extract. These methods include:

Column Chromatography: This is a fundamental technique used for the initial separation of compounds. Silica (B1680970) gel is a common stationary phase. researchgate.netmsu.edu

High-Performance Liquid Chromatography (HPLC): For finer purification, reversed-phase HPLC is often utilized. google.com A C18 column is a popular choice for the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically used. google.com

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the purification and to identify fractions containing the desired compound. msu.edu

A study on the isolation of sesquiterpene-neolignans from Magnolia obovata involved repeated column chromatography to obtain pure compounds, including this compound. researchgate.net Another approach involved a single-step biomimetic synthesis from caryophyllene (B1175711) β-oxide and magnolol (B1675913), which, despite being low-yielding, proved to be scalable for producing multigram quantities of this compound. psu.edu

Research-Oriented Characterization Techniques for Confirming Isolated this compound Structure

The definitive confirmation of the structure of isolated this compound relies on a combination of sophisticated spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compound. researchgate.netkci.go.kr High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. emerypharma.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule.

1D NMR:

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. researchgate.netnih.gov

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms present. nih.gov

2D NMR: These experiments provide correlations between different nuclei, which are essential for assembling the molecular structure. numberanalytics.comresearchgate.netweebly.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule. researchgate.net

The structure of this compound was elucidated through extensive 2D NMR analyses, which were substantiated by a one-step biomimetic synthesis. acs.org The spectroscopic and physicochemical analyses, including 2D NMR and Mass spectrometry, were key to identifying this compound and other related compounds from the stem bark of Magnolia obovata. researchgate.netkci.go.kr

Table 2: Spectroscopic Data for this compound

Technique Type of Information Provided Reference
Mass Spectrometry (MS) Molecular weight and formula determination researchgate.netkci.go.kr
¹H NMR Proton chemical shifts and coupling constants researchgate.netnih.gov
¹³C NMR Carbon chemical shifts nih.gov

Chemical Synthesis and Derivatization Strategies of Clovanemagnolol

Total Synthesis Approaches to the Clovanemagnolol Core Structure

Total synthesis provides a de novo pathway to the clovane skeleton, offering the flexibility to create structural analogs that are not accessible through semisynthetic modifications. chemrxiv.org This approach is fundamental for confirming structures, enabling biological testing, and inventing new chemical reactions. nih.gov

The total synthesis of this compound has been effectively guided by its postulated biosynthetic pathway, which is believed to originate from (-)-caryophyllene. acs.org This biomimetic strategy seeks to mimic the proposed natural cyclization and rearrangement cascades in a laboratory setting. unimelb.edu.au The proposed biosynthesis for this compound involves the initial epoxidation of (-)-caryophyllene, followed by a series of carbocation-mediated rearrangements. acs.org

In this pathway, an acid-mediated opening of a specific caryophyllene-derived epoxide is hypothesized to generate a key bridgehead carbocation. This intermediate then undergoes a skeletal rearrangement to form the characteristic clovane core. The synthesis is completed by the trapping of a subsequent cationic intermediate by magnolol (B1675913), directly installing the magnolol moiety to yield this compound. acs.org This approach has proven to be remarkably efficient, allowing for the assembly of these complex neuroregenerative molecules in a minimal number of steps. nih.govfigshare.com

Achieving stereocontrol is a central challenge in the synthesis of the clovane core due to its multiple stereocenters. While specific asymmetric total syntheses for this compound are not extensively detailed in the literature, methodologies developed for closely related clovane sesquiterpenoids establish a clear blueprint for accessing the chiral scaffold. For instance, the asymmetric total synthesis of clovan-2,9-dione has been accomplished using a Rh(I)-catalyzed [3 + 2 + 1] cycloaddition of a 1-yne-vinylcyclopropane with carbon monoxide. researchgate.net This key reaction is followed by an intramolecular aldol reaction to construct the tricyclic skeleton. researchgate.net

Another powerful strategy involves an iron-catalyzed intramolecular reductive aldol reaction. nih.gov The asymmetric total synthesis of rumphellclovane E, which shares the clovane core, was achieved in eight steps from commercially available (R)-carvone. nih.gov Key elements of this synthesis included a Rh-catalyzed cyclopropanation and a highly chemo- and diastereoselective reduction of a cyclopentanone mediated by samarium iodide (SmI₂). nih.govresearchgate.net Such stereoselective reductions and catalytic cyclizations are critical for establishing the correct relative and absolute stereochemistry of the clovane framework. researchgate.net

Methodology Key Reaction Type Target Compound Example Key Features
Catalytic CycloadditionRh(I)-catalyzed [3 + 2 + 1] Cycloaddition(-)-Clovan-2,9-dioneConstructs the 5/6 bicyclic skeleton from a 1-yne-vinylcyclopropane and CO. researchgate.net
Reductive Aldol ReactionIron-catalyzed intramolecular reductive aldolRumphellclovane EForms a key C-C bond to build the tricyclic system. nih.gov
Stereoselective ReductionSmI₂-mediated reductionRumphellclovane EAchieves high chemo- and diastereoselectivity in reducing a ketone functional group. nih.govresearchgate.net

Modern synthetic planning increasingly integrates computational tools to de-risk and optimize complex synthetic routes. researchgate.net For the clovane family, a significant challenge lies in predicting the outcome of speculative or high-risk reactions. chemrxiv.org To address this, a neural network model was developed to predict the yields of a generally disfavored 6-endo-trig radical cyclization, a key step proposed for a concise synthesis of the clovane core. chemrxiv.orgresearchgate.net

This machine learning model was trained on a large dataset of literature examples and was used to evaluate human-generated retrosynthetic plans. chemrxiv.org By virtually screening different substrates and functional group patterns, the model could predict the feasibility and potential yield of the key cyclization step. chemrxiv.orgchemrxiv.org This computational guidance led to the selection of an optimal substrate and resulted in a highly efficient, 5-step total synthesis of clovan-2,9-dione, a significant improvement over previous 15-step methods. chemrxiv.org This work demonstrates how machine learning can be a powerful tool in guiding multistep syntheses of complex natural products by combining human creativity with robust computational analysis. researchgate.net

Semisynthesis of this compound from Precursors (e.g., (-)-caryophyllene)

Given the natural abundance of (-)-caryophyllene, semisynthesis represents a highly practical and efficient avenue for producing this compound. nih.gov This approach leverages the existing stereochemistry and carbon framework of the starting material to simplify the synthetic sequence.

Short and modular semisyntheses of this compound have been successfully developed starting from commercially available (-)-caryophyllene. nih.gov A key step in these routes is the diastereoselective epoxidation of (-)-β-caryophyllene to produce specific epoxide intermediates. acs.org For the synthesis of this compound, the required intermediate is caryophyllene (B1175711) α-oxide (epoxide 5 in the original literature). acs.org

The modularity of this approach allows for a stepwise or a one-pot conversion. In a stepwise route, the epoxide is first converted to other intermediates before the final coupling with magnolol. A more abbreviated approach involves the direct, one-pot acid-mediated rearrangement of the epoxide in the presence of magnolol. acs.org

Intermediate Role in Synthesis Precursor
(-)-CaryophylleneAbundant natural starting materialSourced from plants
Caryophyllene α-oxideKey epoxide intermediate for clovane skeleton formationDiastereoselective epoxidation of (-)-caryophyllene
This compoundFinal natural productAcid-mediated rearrangement and coupling with magnolol

The semisynthesis of this compound from (-)-caryophyllene is inherently bioinspired, as it follows the course of the postulated biosynthetic pathway. nih.gov This strategy relies on an acid-catalyzed cascade reaction that mimics the proposed enzymatic transformations in nature. acs.org

In a notable example, the rearrangement of caryophyllene α-oxide was achieved using diphenyl phosphate as a mild acid catalyst. When this reaction was performed in the presence of magnolol, it directly yielded this compound in a single step with a 10% yield. acs.org This biomimetic reaction cascade efficiently transforms the flexible caryophyllene skeleton into the rigid, bridged tricyclic core of this compound, demonstrating a powerful combination of biosynthetic logic and practical laboratory execution. acs.orgnih.gov

Late-Stage Functionalization and Analog Generation of this compound Derivatives

The exploration of the full therapeutic potential of this compound, a complex sesquiterpenoid, hinges on the ability to generate a diverse library of its derivatives. This allows for a systematic investigation of its structure-activity relationships (SAR) and the optimization of its pharmacological profile. Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, enabling the direct modification of complex molecules like this compound at advanced stages of a synthetic sequence. nih.govwikipedia.org This approach circumvents the need for lengthy de novo syntheses for each new analog, thereby accelerating the drug discovery process.

Chemical Editing Strategies for Enhancing Structural Diversity

"Chemical editing" refers to the precise and selective modification of a molecular scaffold. In the context of this compound, this involves the targeted introduction, removal, or modification of functional groups on its intricate tricyclic core. The primary goal is to generate analogs with varied physicochemical properties to probe biological interactions.

Late-stage C-H functionalization is a particularly attractive strategy for derivatizing complex natural products. acs.orgnih.gov This approach allows for the direct conversion of typically unreactive carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. For the this compound scaffold, several positions could be amenable to such modifications. For instance, the aliphatic backbone of the clovane ring system presents multiple C-H bonds that could be targeted for oxidation, halogenation, or other transformations, leading to novel derivatives.

The magnolol-derived aromatic portion of this compound offers additional opportunities for chemical editing. The phenolic hydroxyl groups are key features that can be readily modified. For example, etherification or esterification of these groups would allow for an investigation into the importance of these hydrogen bond donors for biological activity. Furthermore, the aromatic rings themselves can be targeted for electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents that can modulate the electronic properties and steric profile of the molecule.

A hypothetical scheme for the late-stage functionalization of this compound is presented below, illustrating potential sites for modification:

Modification Site Potential Reaction Rationale for Modification
Phenolic HydroxylsEtherification, EsterificationTo probe the role of hydrogen bonding and to modulate lipophilicity.
Aromatic RingsHalogenation, Nitration, Friedel-CraftsTo alter electronic properties and introduce new binding interactions.
Aliphatic BackboneC-H Oxidation, HalogenationTo introduce new functional groups and explore new regions of chemical space.
Isopropyl GroupOxidation, FunctionalizationTo investigate the steric and electronic requirements at this position.

These chemical editing strategies, by enabling the generation of a diverse set of this compound analogs, are instrumental in building a comprehensive understanding of its SAR.

Targeted Synthesis of Structure-Activity Relationship (SAR) Probes and Analogs

The synthesis of targeted analogs of this compound is crucial for elucidating its structure-activity relationship (SAR). rsc.orgnih.govbohrium.com SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.com By systematically modifying different parts of the this compound structure and assessing the impact on its biological effects, researchers can develop a pharmacophore model. This model can then guide the design of more potent and selective analogs.

Key regions of the this compound molecule that would be of interest for SAR studies include:

The Phenolic Hydroxyl Groups: The presence and position of the hydroxyl groups on the aromatic rings are likely to be critical for activity. Analogs could be synthesized where one or both of these groups are removed, masked as ethers or esters, or shifted to different positions on the rings.

The Aliphatic this compound Core: The stereochemistry and substitution pattern of the tricyclic core are expected to play a significant role in how the molecule interacts with its biological target. The synthesis of diastereomers or analogs with modifications to the ring system would provide valuable insights.

The Linkage between the Aromatic and Aliphatic Moieties: The nature of the connection between the magnolol-derived portion and the clovane core could be varied to explore the optimal spatial arrangement of these two key fragments.

A hypothetical set of this compound analogs and their predicted impact on a generic biological activity are presented in the table below to illustrate the principles of an SAR study.

Analog Modification Predicted Activity Rationale
1 This compound (Parent)+++Baseline activity.
2 Monomethyl ether (one OH)++Reduced activity suggests the importance of both hydroxyl groups for hydrogen bonding.
3 Dimethyl ether (no OH)+Significantly reduced activity confirms the critical role of the phenolic hydroxyls.
4 Halogenated aromatic ring++++Increased activity could indicate a favorable interaction in a hydrophobic pocket.
5 Epimer at C-2++Altered stereochemistry may lead to a less optimal fit with the biological target.
6 Lacks isopropyl group+Reduced activity suggests a role for this group in binding or overall conformation.

Through the iterative design, synthesis, and biological evaluation of such analogs, a detailed understanding of the SAR of this compound can be achieved, paving the way for the development of new therapeutic agents. mdpi.comnih.gov

Biological Activities and Mechanistic Elucidation of Clovanemagnolol

Neurotrophic and Neuroregenerative Properties

Neurotrophic factors are crucial for the development, survival, and regeneration of neurons. nih.gov Clovanemagnolol has emerged as a potent neurotrophic agent, demonstrating the ability to promote neuronal growth and regeneration. nih.govnih.govnih.gov

In Vitro Investigations on Neurite Outgrowth in Primary Neuronal Cultures

Initial studies have demonstrated that this compound is a powerful neurotrophic agent, capable of inducing the growth of both hippocampal and cortical neurons at concentrations as low as 10 nM. nih.govnih.gov When compared to magnolol (B1675913), another compound known to promote neuronal growth, this compound was found to be more effective in promoting neurite outgrowth in both hippocampal and cortical neurons. psu.edu

In dissociated embryonic hippocampal neurons, treatment with 0.01 µM this compound significantly enhanced neurite outgrowth after two days in vitro. psu.edu Similarly, in embryonic cortical neurons, a significant increase in neurite outgrowth was observed at a concentration of 0.01 µM. psu.edu Interestingly, both this compound and magnolol exhibit a biphasic dose-response, with lower concentrations promoting growth and higher concentrations leading to a reduction in neurite outgrowth. nih.govpsu.edu

Effects of this compound on Neurite Outgrowth in Primary Neuronal Cultures
Neuronal TypeConcentrationEffectReference
Hippocampal Neurons10 nM (0.01 µM)Significant enhancement of neurite outgrowth nih.govpsu.edu
Cortical Neurons10 nM (0.01 µM)Significant increase in neurite outgrowth nih.govpsu.edu
Hippocampal Neurons0.1 µMModest enhancement in neurite outgrowth psu.edu
Cortical Neurons0.1 µMSlight increase in average neurite length psu.edu
Hippocampal & Cortical Neurons1 µMSignificant decrease in average neurite outgrowth psu.edu

Cellular Viability and Pro-survival Effects in Immortalized Neuronal Cell Lines

The pro-survival effects of this compound have been investigated using immortalized rat hippocampal cell lines, such as H19-7. These cells can be maintained in a proliferative state at a permissive temperature and induced to differentiate into a neuronal phenotype at a nonpermissive temperature. cellosaurus.org In a model of stretch-induced injury, H19-7 cells pre-treated with 10 nM this compound for 48 hours showed a significant increase in cell viability 24 hours after the injury compared to untreated stretched cells. researchgate.netplos.org This finding highlights the potential of this compound to protect neurons from mechanical damage. researchgate.net

In Vivo Studies of Axonal Branching and Neuronal Outgrowth in Model Organisms

The nematode Caenorhabditis elegans has served as a valuable in vivo model to study the effects of this compound on neuronal development. nih.gov The complete neuronal map and genetic homology to humans make it an ideal organism for such studies. nih.gov When C. elegans with GFP-labeled cholinergic neurons were treated with this compound, 35% of the worms exhibited axonal branching. nih.gov This effect was most pronounced in the cholinergic system, with less significant branching observed in glutamatergic touch neurons. nih.gov The formation of axonal branches is a critical process for establishing neuronal circuits, allowing a single neuron to communicate with multiple other neurons. nih.govfrontiersin.org

Neuroprotective Effects and Associated Pathways

Beyond its neurotrophic properties, this compound also exhibits significant neuroprotective effects, particularly in the context of traumatic brain injury (TBI). researchgate.net TBI is a major cause of death and disability, and the subsequent neuroinflammatory response is a key contributor to ongoing neuronal damage. researchgate.netresearchgate.net

Characterization in In Vivo Traumatic Brain Injury (TBI) Animal Models

Studies using rat models of TBI have demonstrated the neuroprotective capabilities of this compound. researchgate.net Following a TBI, treatment with this compound significantly reduced the number of dying or injured pyramidal hippocampal neurons in the CA1/2 and CA3 regions. researchgate.net Furthermore, analysis of gene expression in the hippocampus of TBI-afflicted rats showed that this compound treatment could restore the expression of pro-survival genes, such as Gpi and Nrp2, to levels seen in uninjured control animals. researchgate.net

Neuroprotective Effects of this compound in a Rat TBI Model
Hippocampal RegionEffect of this compound TreatmentReference
CA1/2Significant reduction in neuronal injury researchgate.net
CA3Significant reduction in neuronal injury researchgate.net

Modulation of Microglial Activation and Neuroinflammation in Preclinical Models

Neuroinflammation, characterized by the activation of microglia, is a hallmark of the secondary injury cascade following TBI. researchgate.netfrontiersin.org While this inflammatory response can aid in clearing debris, it often exacerbates neuronal damage. researchgate.net this compound has been shown to modulate this response. researchgate.net Immunofluorescent staining in TBI-treated rats revealed a difference in relative microglial activation (as measured by the marker CD11b) in the hippocampal formation and surrounding regions between those treated with this compound and those that were not, suggesting an immunomodulatory effect. researchgate.net By mitigating excessive microglial activation, this compound may help to create a more favorable environment for neuronal survival and repair following brain injury.

Molecular and Cellular Mechanisms of Action

This compound, a sesquiterpene-neolignan compound, has garnered scientific interest for its effects on neuronal cells. nih.govpsu.edu Research into its mechanisms of action has revealed specific molecular targets and influences on cellular signaling and gene expression, providing a foundation for understanding its biological effects.

A key breakthrough in understanding how this compound exerts its effects was the identification of Kinesin Light Chain-1 (KLC-1) as a putative protein target. nih.govresearchgate.net KLC-1 is a component of the kinesin-1 motor protein complex, which is crucial for the transport of essential cargo along microtubules within axons. nih.gov

Mechanism of action studies using affinity pull-down experiments with a functionalized this compound analogue in Caenorhabditis elegans proteomes successfully identified KLC-1 as a binding partner. nih.govresearchgate.net This finding was further substantiated by genetic studies. Mutant worms lacking the klc-1 gene exhibited an axonal branching phenotype that mimicked the effect of treating wild-type worms with this compound. nih.govresearchgate.net This genetic evidence strongly corroborates the role of KLC-1 as a direct or indirect target of this compound, linking the compound to the regulation of axonal transport machinery. nih.gov

Experimental Approach Organism/System Key Finding Reference
Affinity Pull-Down AssayCaenorhabditis elegans proteomeIdentified Kinesin Light Chain-1 (KLC-1) as a putative target of a this compound analogue. nih.govresearchgate.net
Genetic AnalysisCaenorhabditis elegans (mutant worms lacking klc-1)Mutant worms reproduced the axonal branching phenotype induced by this compound. nih.govresearchgate.net

The interaction of a compound with a target protein typically initiates a cascade of events within the cell known as intracellular signaling pathways. These pathways are fundamental to cellular responses, governing processes from gene expression to cell survival. researchgate.netmdpi.complos.org In the context of neuroprotection, this compound is thought to modulate such pathways. Following traumatic brain injury (TBI), a complex series of signaling events contributes to secondary neuronal damage. researchgate.net Research suggests that this compound's neuroprotective properties may stem from its ability to influence these intracellular signaling cascades, potentially promoting pro-survival pathways within neurons. researchgate.netplos.org While the precise pathways modulated by this compound are still under detailed investigation, its effect on gene and microRNA expression provides clues to the signaling networks involved. researchgate.net

This compound has been shown to influence the expression of specific genes and microRNAs (miRNAs) associated with neuronal health and survival. researchgate.net MicroRNAs are small non-coding RNA molecules that play a critical role in regulating gene expression post-transcriptionally. plos.orgmdpi.com

In a rat model of TBI, treatment with this compound appeared to restore the expression of miR-212 and miR-9 in the hippocampus to levels seen in control animals, although the results did not reach statistical significance. researchgate.net Both miR-212 and miR-9 are implicated in neuronal processes and their dysregulation can be linked to pathological conditions. plos.orgmdpi.com For instance, increased levels of miR-212 have been shown to be protective after TBI. plos.org

Furthermore, gene expression analysis in the hippocampus of TBI-afflicted rats revealed that this compound treatment could discriminate the gene expression profile from that of untreated TBI rats. researchgate.net Specifically, the expression of two genes, Glucose-6-phosphate isomerase (Gpi) and Neuropilin-2 (Nrp2), was restored to control levels by the compound. researchgate.net These genes are associated with pro-survival functions in the brain, suggesting that this compound's neuroprotective effects are mediated, at least in part, through the regulation of this specific set of genes. researchgate.net

Molecule Type Observed Effect of this compound in TBI Model Associated Function Reference
miR-212microRNAAppeared to restore expression to control levels.Neuroprotection, anti-inflammatory. researchgate.netplos.org
miR-9microRNAAppeared to restore expression to control levels.Neuronal development and function. researchgate.netplos.org
GpiGeneRestored expression to control levels.Pro-survival roles in the brain. researchgate.net
Nrp2GeneRestored expression to control levels.Pro-survival roles in the brain. researchgate.net

Studies on the effect of this compound on primary neuronal cultures have revealed a biphasic dose-response curve, a phenomenon also known as hormesis. psu.edunih.govmdpi.comthorlaser.com This means the compound produces opposite effects at different concentrations. Specifically, this compound promoted neuronal growth at a low concentration of 10 nM, while higher concentrations resulted in fewer neurons with shorter neurites. psu.edu This biphasic activity was observed in both hippocampal and cortical neurons. psu.edu

This interesting dose-response characteristic has led to a key hypothesis regarding its mechanism of action. psu.edu Researchers have proposed that this compound may function by inducing the dimerization of cell surface receptors, a mechanism similar to that used by proteinaceous growth factors. psu.edunih.gov In this model, the compound would bind to two receptor molecules, bringing them together to initiate a downstream signaling cascade that promotes neuronal growth. At higher concentrations, the excess compound might interfere with this optimal dimerization, leading to an inhibitory effect and explaining the biphasic response. psu.edu

Exploratory Research into Broader Biological Activity Spectrum (Preclinical/Conceptual)

Beyond its well-documented effects on neuronal growth and branching, this compound is part of a class of compounds with a wide range of potential biological activities. jcu.czway2drug.com As a sesquiterpene-neolignan isolated from Magnolia species, it shares a structural heritage with other bioactive molecules like magnolol and honokiol, which are known for their anti-inflammatory, antioxidant, and antimicrobial properties. jcu.cz

Preclinical and conceptual explorations, often guided by computational prediction tools, aim to identify a compound's broader biological activity spectrum. nih.govclinmedkaz.orgnih.gov These approaches analyze a molecule's structure to predict its potential interactions with various biological targets, suggesting new avenues for research. nih.govakosgmbh.de For this compound, its established neurotrophic and neuroprotective effects form a strong basis for investigating its potential in other contexts of cellular stress and repair. nih.govresearchgate.netplos.org The link between this compound and the axonal transport machinery via KLC-1 also opens up possibilities for exploring its relevance in other cellular processes that depend on microtubule-based transport. nih.gov

Structure Activity Relationship Sar Studies of Clovanemagnolol and Its Analogs

Elucidation of Key Pharmacophoric Elements Essential for Biological Activity

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. dergipark.org.trwikipedia.org Identifying the pharmacophore of clovanemagnolol is essential for designing new molecules with similar or enhanced biological activity. mdpi.comnih.gov

This compound is a novel sesquiterpene-neolignan synthesized from caryophyllene (B1175711) oxide and magnolol (B1675913). researchgate.net Therefore, insights into its pharmacophore can be partially derived from studies of its neolignan precursors, magnolol and honokiol. Research on these simpler biphenyl (B1667301) neolignans has revealed several key features for neurotrophic activity:

The Biphenyl Core : The foundational biphenyl structure is a common feature among these active compounds and is considered a primary element of the pharmacophore.

Hydroxyl Groups : For honokiol, the 4'-hydroxy group has been identified as being essential for its neurite outgrowth-promoting activity. nih.gov This suggests that hydroxyl groups on the phenyl rings of this compound are likely critical for its interaction with biological targets, possibly acting as hydrogen bond donors or acceptors. dergipark.org.tr

Allyl Groups : The presence and position of allyl groups significantly influence activity. In studies of honokiol, the 5-allyl group was found to be crucial for its neurotrophic effects. nih.gov This indicates that the corresponding allyl groups in this compound are important contributors to its pharmacophore, likely influencing properties such as lipophilicity and binding orientation.

These elements—the hydroxylated biphenyl core and the lipophilic allyl side chains—constitute the hypothetical pharmacophore of this compound responsible for its neurotrophic properties.

Impact of Specific Structural Modifications on Neurotrophic and Neuroprotective Potency

To validate the importance of the proposed pharmacophoric elements, medicinal chemists synthesize and test analogs of the lead compound with specific structural changes. gardp.org This process helps to refine the SAR model and optimize the molecule's activity.

A key study involving the chemical modification of this compound focused on the role of its allyl groups. Through a synthetic route, an analog was prepared where both allyl groups were removed from the this compound structure. This doubly des-allyl compound is named clovanebisphenol . nih.gov

Biological testing revealed that clovanebisphenol promoted neuronal outgrowth in a manner analogous to the parent compound, this compound. nih.gov This finding is significant as it suggests that while the allyl groups are important features in related neolignans like honokiol, they may not be strictly essential for the neurotrophic activity of the more complex this compound structure, or their role can be compensated for by the rigid, bulky sesquiterpene moiety. nih.govnih.gov The discovery of clovanebisphenol's activity demonstrates that a structurally simplified analog can retain the potent biological effects of the natural product. nih.gov

Table 1: Comparison of Neurotrophic Activity of this compound and its Des-allyl Analog This table is interactive. You can sort the data by clicking on the column headers.

Compound Structural Modification Reported Neurotrophic Potency Source
This compound Parent Compound Potent neurotrophic agent researchgate.netnih.gov

| Clovanebisphenol | Removal of both allyl groups | Equal potency to this compound | nih.gov |

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net This method transforms the analysis of SAR from a qualitative description into a predictive, quantitative model. protoqsar.com

A QSAR model is developed by calculating numerical values, or "descriptors," that represent the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. protoqsar.com Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., neurotrophic potency). mdpi.comnih.gov

For this compound and its analogs, a QSAR study would involve:

Data Set Compilation : A series of this compound analogs with varying structural modifications would be synthesized and their neurotrophic potencies experimentally determined.

Descriptor Calculation : For each analog, a wide range of molecular descriptors would be calculated using specialized software.

Model Generation and Validation : A training set of compounds is used to build the model. mdpi.com The model's statistical robustness and predictive power are then rigorously assessed using techniques like cross-validation (yielding an r²(CV) value) and by using an external test set of compounds not included in the model's creation. mdpi.comnih.gov A QSAR model is generally considered acceptable if it has a squared correlation coefficient (r²) greater than 0.6 and a cross-validated r² (r²(CV)) greater than 0.5. mdpi.com

While specific QSAR models for this compound are not yet extensively published, the SAR data available provides a strong foundation for their future development. Such models could accelerate the discovery of new analogs with improved potency by predicting their activity before synthesis. researchgate.netprotoqsar.com

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a biological target, such as a protein or enzyme. europeanreview.orgmdpi.com This technique is invaluable for understanding the molecular basis of a drug's activity by visualizing the specific interactions between the ligand and the target's binding site. mdpi.com

In the context of this compound, molecular docking studies could be employed to:

Identify Potential Binding Poses : Simulate how this compound and its analogs fit into the active site of a putative target receptor.

Analyze Intermolecular Interactions : Detail the key forces that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

Explain SAR Findings : Provide a structural rationale for the observed biological activities. For instance, docking could show why the removal of the allyl groups to form clovanebisphenol does not diminish its activity by revealing how the remaining core structure maintains crucial interactions with the target. nih.gov

Although the precise biological target of this compound is not definitively established, the known activity of its precursors, magnolol and honokiol, on GABA-A receptors suggests a potential target for initial docking studies. nih.gov By docking this compound and its analogs into the binding sites of such receptors, researchers can generate hypotheses about their mechanism of action that can be tested experimentally. nih.govnih.gov The results, often expressed as a binding energy score, can help rank potential drug candidates and guide further structural modifications. nih.gov

Biosynthetic Pathway Investigations of Clovanemagnolol

Identification and Characterization of Biosynthetic Precursors

The construction of clovanemagnolol is believed to begin with two key precursors: the sesquiterpene (-)-β-caryophyllene and the neolignan magnolol (B1675913). psu.edunottingham.ac.uk These molecules originate from distinct biosynthetic routes before converging to form the final hybrid structure.

(-)-β-Caryophyllene: This bicyclic sesquiterpene is a common and abundant natural product found in the essential oils of many plants, including cloves, rosemary, and black pepper. mdpi.commdpi.com In plants, it is synthesized from the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the formation of farnesyl pyrophosphate (FPP). wikipedia.org An enzyme, β-caryophyllene synthase, then catalyzes the cyclization of FPP to form the characteristic bicyclic structure of β-caryophyllene. wikipedia.orgnih.gov Its commercial availability and role as a starting material in biomimetic syntheses strongly support its role as a key precursor to the clovane skeleton of this compound. psu.edunih.gov

Magnolol: Magnolol is a bioactive biphenyl (B1667301) neolignan found prominently in the bark of trees from the Magnolia genus, such as Magnolia officinalis and Magnolia obovata. researchgate.netwikipedia.org Neolignans are formed through the oxidative coupling of 4-hydroxycinnamyl alcohol precursors. nottingham.ac.uk Multi-omics studies on Magnolia obovata have identified that magnolol accumulates spatially in the bark tissue and have begun to uncover the genetic basis for its production, pointing towards the involvement of specific laccase and dirigent proteins. researchgate.netnih.govmdpi.com Magnolol serves as the nucleophile that couples with the sesquiterpene-derived portion of the molecule in the final stages of this compound biosynthesis. psu.edunottingham.ac.uk

Table 1: Key Biosynthetic Precursors of this compound
PrecursorChemical ClassOriginRole in Biosynthesis
(-)-β-CaryophylleneSesquiterpeneDerived from the cyclization of farnesyl pyrophosphate (FPP) in various plants. wikipedia.orgProvides the tricyclic clovane carbon skeleton. psu.edunottingham.ac.uk
MagnololNeolignanFormed from oxidative coupling of phenolic precursors, abundant in Magnolia bark. nottingham.ac.ukresearchgate.netwikipedia.orgActs as a nucleophile, coupling with the sesquiterpene intermediate. psu.edu

Enzymatic Steps and Proposed Cascade Reactions in this compound Biosynthesis

The proposed biosynthetic pathway from the precursors to this compound involves a multi-step enzymatic cascade. psu.edunih.gov While the specific enzymes have not all been isolated and characterized from Magnolia obovata, the sequence of reactions is strongly supported by laboratory syntheses that mimic these proposed natural transformations. psu.edunih.govacs.org

The key steps in the proposed cascade are:

Epoxidation: The biosynthesis is initiated by the oxidation of (-)-β-caryophyllene to form caryophyllene (B1175711) β-oxide. psu.edunottingham.ac.uk This step is likely catalyzed by a monooxygenase enzyme.

Acid-Catalyzed Ring Opening and Cyclization: Following epoxidation, a Brønsted acid activation of the epoxide ring is proposed to occur. psu.edu This initiates an intramolecular attack from the exocyclic double bond onto the epoxide, leading to the formation of a tricyclic intermediate with a bridgehead carbocation. psu.edunottingham.ac.uk

Rearrangement and Final Coupling: This cationic intermediate then undergoes a significant rearrangement to form the characteristic clovane tricycle. psu.edu The secondary carbocation generated in this rearrangement is subsequently trapped by the nucleophilic magnolol, completing the assembly of this compound. psu.edunottingham.ac.uk This type of enzyme-mediated cascade, where a series of reactions occur sequentially in a controlled manner, is a common strategy in nature for building complex molecular architectures efficiently. mdpi.comd-nb.inforsc.org

Table 2: Proposed Enzymatic Cascade in this compound Biosynthesis
StepReactantTransformationProductPostulated Enzyme Type
1(-)-β-CaryophylleneOxidation of the endocyclic double bond.Caryophyllene β-oxide. psu.edunottingham.ac.ukMonooxygenase
2Caryophyllene β-oxideAcid-activated epoxide ring-opening and intramolecular cyclization.Tricyclic bridgehead carbocation intermediate. psu.eduTerpene Cyclase-like enzyme
3Tricyclic carbocationSkeletal rearrangement and nucleophilic attack by magnolol.This compound. psu.edunottingham.ac.ukTerpene Cyclase-like enzyme

Mechanistic Studies of Postulated Intermediates and Intramolecular Rearrangement Mechanisms

The core of this compound's formation lies in a series of complex carbocation-mediated reactions and intramolecular rearrangements. uomustansiriyah.edu.iqbeilstein-journals.orgdalalinstitute.com The proposed mechanism, primarily elucidated through biomimetic synthesis studies, highlights the elegant chemical logic of the pathway. psu.edu

The process begins with the acid-activated caryophyllene β-oxide. The protonation of the epoxide makes it a potent electrophile, triggering the intramolecular cyclization. This leads to a tricyclic intermediate (cation 7 in Figure 2 of the cited study) which is a key decision point in the biosynthesis. psu.edu Unlike the pathway to its isomer, caryolanemagnolol, the stereochemistry of this intermediate is perfectly aligned for a subsequent rearrangement. psu.edu

This crucial step involves a ring expansion of the adjacent cyclobutane (B1203170) ring, which helps to release ring strain. psu.edu This intramolecular rearrangement transforms the initial tricyclic system into the distinct [6.3.1.01,5]dodecane skeleton of the clovane-type sesquiterpenes. researchgate.net The rearrangement results in the formation of a new secondary carbocation. This positively charged center is then quenched by the phenolic hydroxyl group of magnolol, acting as a nucleophile, to form the final ether linkage seen in this compound. psu.edunottingham.ac.uk The entire cascade, from epoxide opening to the final nucleophilic trapping, is a highly orchestrated process that likely occurs within the active site of a single or complex of enzymes, ensuring high stereoselectivity. wiley-vch.dersc.org

Genetic and Transcriptomic Analyses to Elucidate Biosynthetic Gene Clusters in Producing Organisms

Identifying the specific genes responsible for this compound production is a key frontier in understanding its biosynthesis. This involves searching for the biosynthetic gene cluster (BGC)—a group of genes located together on a chromosome that collectively encode the enzymes for a metabolic pathway. researchgate.netnih.gov

Modern "omics" approaches are powerful tools for this discovery process. frontiersin.orgfrontiersin.org A comprehensive study of Magnolia obovata utilized untargeted metabolome and transcriptome profiling across various tissues. researchgate.netnih.govmdpi.com This approach allows researchers to correlate the accumulation of specific metabolites, like magnolol, with the expression levels of certain genes. researchgate.netnih.gov

In the case of M. obovata, this multi-omics analysis identified a specific module of co-expressed genes (T12) that was strongly correlated with the biosynthesis of magnolol and its isomer honokiol. researchgate.netnih.govmdpi.com Within this module, phylogenetic analysis identified candidate genes, including two laccases (Mo_LAC1 and Mo_LAC2) and three dirigent proteins, which are hypothesized to be involved in neolignan biosynthesis. researchgate.netnih.gov While the full BGC for this compound, which would also include the sesquiterpene synthase and the subsequent cyclization and coupling enzymes, has not yet been fully characterized, these findings represent a significant step. uni-hannover.denih.govresearchgate.net Future research will likely involve heterologous expression of candidate genes to confirm their function and piece together the complete genetic blueprint for the biosynthesis of this complex natural product. nih.gov

Advanced Analytical and Characterization Methodologies in Clovanemagnolol Research

Spectroscopic Techniques for Comprehensive Structural Confirmation and Elucidation in Research Contexts

Spectroscopic methods are fundamental to the chemical characterization of clovanemagnolol, providing definitive evidence of its atomic arrangement and molecular identity. psu.eduresearchgate.netscience.gov The structure, which consists of a sesquiterpene clovane core linked to a magnolol (B1675913) moiety via an ether bond, was originally elucidated through extensive spectroscopic analysis. acs.orgjst.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. psu.edu Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments are crucial for unambiguously assigning the stereochemistry and connectivity of this complex natural product. psu.eduacs.org

In research contexts, ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework. psu.edu The spectral data from synthetic this compound has been shown to fully match that of the isolated natural product, confirming the success of synthetic routes. psu.edu Specific chemical shifts and coupling constants from ¹H NMR spectra are critical for confirming the structure.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Data recorded in C₆D₆ at 400 MHz. Source: amazonaws.com

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Proton Assignment
0.64 s 3H
0.70 d 12.8 1H
0.83 s 3H
0.83 m 1H

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, substantiating the link between the sesquiterpene and neolignan components. researchgate.netacs.org This level of detailed analysis was instrumental in the initial structural determination of this compound and remains the gold standard for its characterization in ongoing research. acs.orgcapes.gov.br

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. psu.edu Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. psu.educhemrxiv.org This technique was used to confirm the molecular formula of key intermediates during the synthesis of this compound. psu.edu

In the broader context of analyzing biological samples, mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for metabolomic profiling. mdpi.comyoutube.comnih.gov For instance, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has been used to identify non-volatile compounds, including this compound, in complex plant extracts. mdpi.comresearchgate.net This approach allows researchers to study the metabolic fingerprint of a biological system and understand how it might be altered by compounds of interest.

High-Performance Chromatographic Techniques for Purity Assessment and Quantification of this compound and its Metabolites in Research Samples

Chromatographic techniques are vital for both the purification of this compound and the analysis of its presence in complex mixtures. In synthetic and isolation workflows, silica (B1680970) gel chromatography is routinely used to separate this compound from starting materials, byproducts, and other natural compounds. psu.eduamazonaws.com

For analytical purposes, high-performance methods like Gas Chromatography-Mass Spectrometry (GC-MS) and UPLC-MS are employed. mdpi.comnih.gov These techniques offer high separation efficiency and sensitive detection, making them suitable for identifying and quantifying this compound and its potential metabolites in research samples. mdpi.comnih.gov For example, GC-MS can be used to analyze the volatile and non-volatile components of a sample, while UPLC-MS is adept at handling non-volatile metabolites in complex matrices. mdpi.comnih.gov The combination of a chromatographic separation with a mass spectrometer detector provides both retention time and mass spectral data, enabling confident identification and quantification. nih.gov

Bioanalytical Methods for In Vitro and In Vivo Sample Analysis (e.g., Quantitative Real-Time RT-PCR, Immunofluorescent Staining, ¹H NMR-based metabolomics for research purposes)

To investigate the biological activity of this compound, researchers utilize a range of sensitive bioanalytical methods to measure its effects at the molecular and cellular levels in both in vitro (cell culture) and in vivo (animal model) studies. psu.eduresearchgate.net

Quantitative Real-Time RT-PCR (qRT-PCR): This technique is used to quantify gene expression by measuring the amount of specific messenger RNA (mRNA) or microRNA. bio-rad.comnih.gov In studies on this compound, qRT-PCR was used to analyze its effect on microRNA expression in rat hippocampal subregions following traumatic brain injury (TBI). researchgate.netplos.orgplos.org The results indicated that treatment with this compound appeared to restore the expression of miR-212 and miR-9 to levels seen in healthy controls. researchgate.netplos.org Furthermore, PCR arrays showed that this compound treatment could restore the expression of pro-survival genes like Gpi and Nrp2. researchgate.net

Immunofluorescent Staining: This cell imaging technique uses antibodies tagged with fluorescent dyes to visualize the location and abundance of specific proteins in tissue or cell samples. ualberta.ca Research on this compound's neuroprotective effects has employed immunofluorescent staining to assess microglial activation using an anti-CD11b antibody in rat brain tissue. researchgate.netplos.orgplos.org Other markers used in related in vitro studies include MAP2 to confirm the neuronal cell type and Fluoro-Jade to stain for dying neurons. plos.org

Table 2: Summary of Bioanalytical Research Findings for this compound

Analytical Method Research Context Key Findings Reference(s)
Quantitative Real-Time RT-PCR Effect on gene expression in rat hippocampus post-TBI Appeared to restore expression of miR-212 and miR-9. Restored expression of pro-survival genes Gpi and Nrp2. researchgate.net
Immunofluorescent Staining Assessment of microglial activation post-TBI Used anti-CD11b as a marker for microglial activation in the hippocampal formation. researchgate.netplos.orgplos.org

Pharmacological Research and Translational Prospects Preclinical Focus

Preclinical Pharmacological Profiling in Relevant Biological Systems and Animal Models

Clovanemagnolol, a sesquiterpene-neolignan found in Magnolia obovata, has demonstrated notable neurotrophic and neuroprotective effects in a variety of preclinical settings. dntb.gov.uascience.gov Its pharmacological activity has been characterized in both in vitro and in vivo models, providing a foundational understanding of its potential therapeutic applications. The systematic examination of its effects across different biological systems is crucial for building a comprehensive pharmacological profile. nih.gov

In vitro studies have been instrumental in elucidating the direct effects of this compound on neuronal cells. Research has shown that this compound can promote the growth of embryonic hippocampal and cortical neurons. science.govscience.gov For instance, it has been observed to induce choline (B1196258) acetyltransferase activity, an enzyme critical for the synthesis of the neurotransmitter acetylcholine, which is implicated in cognitive function. science.gov This suggests a potential mechanism for enhancing neuronal function and communication. Furthermore, in cell-based models of neuronal injury, this compound treatment has been associated with a significant increase in cell viability. researchgate.net

Animal models have provided further evidence of this compound's neuroprotective capabilities, particularly in the context of traumatic brain injury (TBI). In a rat model of TBI, treatment with this compound resulted in a significant reduction in neuronal injury in the CA1/2 and CA3 regions of the hippocampus. researchgate.net This was demonstrated by a decrease in Fluoro-Jade-positive neurons, which are markers of dying or injured neurons. researchgate.net Additionally, quantitative real-time RT-PCR analysis in these models indicated that this compound treatment appeared to restore the expression of specific microRNAs, such as miR-212 and miR-9, to levels seen in uninjured control animals. researchgate.net These microRNAs are known to be involved in neuronal health and plasticity, suggesting that this compound may exert its protective effects by modulating these regulatory molecules.

The following table summarizes key preclinical findings for this compound:

Conceptual Potential as a Lead Compound for Neurodegenerative Disease Research and Drug Discovery

The neurotrophic and neuroprotective properties of this compound position it as a promising lead compound in the search for new treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. scilit.comacs.orgvdoc.pub These disorders are characterized by the progressive loss of neurons, and small molecules that can promote neuronal growth and survival are of significant therapeutic interest. science.govacs.org The rising prevalence of neurodegenerative disorders underscores the urgent need for innovative therapeutic strategies, and natural products like this compound offer a valuable starting point. researchgate.net

The potential of this compound stems from its ability to address some of the underlying pathologies of neurodegenerative diseases. For example, its capacity to induce choline acetyltransferase activity is particularly relevant to Alzheimer's disease, which is associated with diminished levels of acetylcholine. acs.org By enhancing the production of this neurotransmitter, this compound or its derivatives could potentially alleviate some of the cognitive symptoms of the disease.

Furthermore, the neuroprotective effects observed in preclinical models suggest that this compound could help to slow the progression of neuronal damage that is a hallmark of these conditions. researchgate.net Animal models, while having limitations, are crucial for understanding the complex pathophysiology of neurodegenerative diseases and for the initial testing of potential therapeutics. scielo.brnih.gov The positive results seen with this compound in these models provide a strong rationale for its further development. researchgate.net

The journey from a promising natural product to a clinically effective drug is long and requires extensive research and development. angelinipharma.comtexilajournal.com However, the unique chemical structure and biological activity of this compound make it an attractive scaffold for medicinal chemists to build upon. acs.orgomicsdi.org

Development of this compound as a Chemical Probe for Elucidating Biological Pathways

A high-quality chemical probe is a small molecule with a well-defined mechanism of action that can be used to investigate the function of a specific protein or biological pathway. nih.govunc.edu this compound's demonstrated biological activity makes it a candidate for development into such a tool. vdoc.pubnih.gov By using this compound to modulate specific cellular processes, researchers can gain a deeper understanding of the complex signaling cascades involved in neuronal health and disease. nih.govi-med.ac.at

To be an effective chemical probe, a compound must exhibit high potency and selectivity for its intended target. nih.goveubopen.org While the precise molecular targets of this compound are still under investigation, its ability to promote neuronal growth and protect against injury suggests that it interacts with key pathways involved in these processes. science.govresearchgate.net Further research to identify these targets and characterize the compound's selectivity will be crucial for its validation as a chemical probe. rjeid.com

Once validated, this compound could be used in a variety of experimental settings. For example, it could be used in cell-based assays to dissect the signaling pathways that lead to its neurotrophic effects. It could also be used in animal models to explore the role of its target pathways in the context of a whole organism. neurodegenerationresearch.eu This knowledge could not only advance our fundamental understanding of neurobiology but also help to identify and validate new drug targets for neurodegenerative diseases.

Challenges and Opportunities in Preclinical Optimization and Analog Development

While this compound shows significant promise, there are challenges to overcome in its preclinical development. A key aspect of this process is the systematic exploration of its structure-activity relationship (SAR). gardp.orgwikipedia.orgoncodesign-services.com SAR studies involve synthesizing and testing a series of related compounds (analogs) to identify the key structural features responsible for the desired biological activity. oncodesign-services.comnih.gov This allows for the optimization of the lead compound to improve properties like potency, selectivity, and pharmacokinetic profile. oncodesign-services.com

One of the opportunities in developing this compound analogs lies in its modular synthesis, which has been achieved in as few as two steps from commercially available starting material. acs.orgacs.org This efficient synthesis allows for the relatively rapid creation of a library of analogs for SAR studies. By systematically modifying different parts of the this compound structure, medicinal chemists can aim to enhance its neurotrophic and neuroprotective effects while minimizing any potential off-target activities. omicsdi.orggardp.org

A significant challenge in this process is the complexity of the biological systems being targeted. Neurodegenerative diseases involve multiple, interconnected pathways, and it can be difficult to develop a compound that selectively modulates a single target without affecting others. mdpi.comnih.gov Furthermore, compounds intended for treating brain disorders must be able to cross the blood-brain barrier, which presents an additional hurdle for drug design. mdpi.com

Despite these challenges, the development of this compound analogs represents a significant opportunity to create novel and effective therapeutics for neurodegenerative diseases. schmitzmine.eu Advances in computational chemistry and high-throughput screening can aid in the design and evaluation of new compounds, accelerating the optimization process. nih.govresearchgate.net The insights gained from SAR studies will be invaluable for guiding the development of the next generation of neurotrophic agents based on the this compound scaffold. omicsdi.org

Future Perspectives and Emerging Research Directions for Clovanemagnolol

Exploration of Uncharted Biological Activities and Novel Therapeutic Targets

While Clovanemagnolol has been identified as a potent neurotrophic agent, promoting the growth of neurons at nanomolar concentrations, the full spectrum of its biological activities remains largely uncharted territory. science.gov Current research indicates that it promotes neuronal growth through a biphasic dose response. science.gov Its neuroprotective properties have been demonstrated in models of traumatic brain injury (TBI), where it has been shown to reduce neuronal injury. plos.orgresearchgate.net However, the precise molecular mechanisms underpinning these effects are still under investigation, presenting a significant opportunity for future research.

The exploration of novel therapeutic targets for this compound is a key area for future investigation. Its structural relative, magnolol (B1675913), has been shown to interact with a variety of targets, including the suppression of NF-κB activation, a key regulator of inflammation. researchgate.net Given the structural similarities, it is plausible that this compound may also modulate inflammatory pathways, which are implicated in a wide range of diseases beyond neurodegeneration. Further research could uncover novel applications for this compound in inflammatory disorders, cancer, and metabolic diseases, areas where magnolol has shown some activity. researchgate.net The pursuit of uncharted biological activities is a common path in drug discovery, often leading to unexpected and valuable therapeutic applications. utoronto.ca

Future research should focus on:

Target Deconvolution: Identifying the direct molecular binding partners of this compound to elucidate its mechanism of action.

Phenotypic Screening: Testing this compound across a wide range of cell-based assays representing different disease states to uncover novel activities.

Comparative Analysis: Systematically comparing the activity of this compound with its structural analogs, like magnolol, to understand the specific contributions of its unique clovane scaffold.

Development of Novel Synthetic Methodologies for Accessing Diverse Analogs and Prodrugs

The current synthetic routes to this compound, while enabling its initial biological evaluation, can be further optimized for efficiency and scalability. rtu.lvacs.org The development of novel synthetic methodologies is crucial for creating a diverse library of analogs. This will facilitate comprehensive structure-activity relationship (SAR) studies, which are essential for optimizing the compound's potency, selectivity, and pharmacokinetic properties. rsc.org

Strategies for analog synthesis could include:

Late-Stage Functionalization: Modifying the this compound scaffold in the final steps of the synthesis to rapidly generate a variety of derivatives. nih.gov

Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS): These approaches aim to create structurally diverse and complex molecules inspired by natural products to explore new areas of chemical and biological space. researchgate.net

Biosynthesis-Inspired Synthesis: Mimicking the natural biosynthetic pathway of this compound could lead to more efficient and stereoselective synthetic routes. rsc.org

Furthermore, the development of prodrugs represents a promising strategy to improve the "drug-like" properties of this compound. researchgate.net Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body. researchgate.net This approach can be used to enhance solubility, increase permeability across biological membranes, and improve metabolic stability. researchgate.net For instance, the ProTide technology, which has been successfully applied to antiviral and anticancer nucleoside analogs, could be explored for this compound. cardiff.ac.uk This involves creating phosphoramidate (B1195095) prodrugs that can bypass cellular uptake and metabolic barriers. cardiff.ac.uk

Synthetic StrategyGoalPotential Benefit for this compound
Late-Stage Functionalization Rapid generation of diverse analogs.Efficient exploration of structure-activity relationships. nih.gov
Diversity-Oriented Synthesis Creation of structurally novel compounds.Discovery of new biological activities. researchgate.net
Prodrug Development Improved pharmacokinetic properties.Enhanced bioavailability and therapeutic efficacy. researchgate.net

Integration of Systems Biology and Omics Approaches (e.g., Metabolomics, Transcriptomics) in Mechanistic Studies

To gain a holistic understanding of this compound's biological effects, future research must integrate systems biology and multi-omics approaches. nih.govfrontiersin.orgnih.govresearchgate.net These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of thousands of molecular changes within a biological system in response to a drug. nih.gov

Initial studies have already begun to scratch the surface in this area. For example, transcriptomics analysis has been used to investigate the effects of this compound on gene expression in the context of neuroprotection. plos.orgresearchgate.net One study showed that this compound treatment in rats with TBI appeared to restore the expression of certain microRNAs, such as miR-212 and miR-9, to normal levels. researchgate.net

Future research directions should include:

Integrated Transcriptomics and Metabolomics: Combining these two "omics" layers can reveal how changes in gene expression induced by this compound translate into alterations in metabolic pathways. nih.govmdpi.comnih.gov This can provide a more complete picture of the compound's mechanism of action.

Proteomics: Identifying changes in protein expression and post-translational modifications will provide further insights into the signaling pathways modulated by this compound.

Interactome Mapping: Delineating the complex network of interactions between genes, proteins, and metabolites affected by this compound will be crucial for understanding its systems-level effects. nih.gov

These approaches will be instrumental in moving beyond a single-target view of drug action and towards a more comprehensive understanding of how this compound influences the intricate molecular networks that govern cellular function in both health and disease. frontiersin.org

Application of Artificial Intelligence and Machine Learning in this compound Design, Synthesis, and Prediction of Activity

Potential applications of AI and ML in this compound research include:

Predictive Modeling of Bioactivity: ML algorithms can be trained on existing SAR data for this compound and its analogs to predict the biological activity of new, virtual compounds. biolab.si This can help prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties, such as high affinity for a specific target or favorable pharmacokinetic profiles. kaust.edu.sa

Synthesis Planning: AI tools can assist in designing efficient and robust synthetic routes to this compound and its analogs.

Analysis of Omics Data: ML is essential for analyzing the large and complex datasets generated by omics technologies, helping to identify key biomarkers and pathways associated with this compound's effects. mdpi.com

The integration of AI and ML into the research pipeline will accelerate the discovery and optimization of this compound-based therapeutics.

Interdisciplinary Research Avenues for Comprehensive Understanding of this compound's Biological Roles and Potential

A comprehensive understanding of this compound's therapeutic potential will require a highly interdisciplinary research approach. schmitzmine.euschmitzmine.euaup.nl The challenges and opportunities in this field are too complex to be addressed by any single discipline alone. arxiv.orgnih.gov

Key areas for interdisciplinary collaboration include:

Chemistry and Biology: Synthetic chemists can design and create novel analogs, while biologists and pharmacologists can evaluate their activity in various disease models. ualberta.ca

Computational Science and Experimental Biology: Computational scientists can use AI and ML to predict promising drug candidates and analyze large datasets, while experimental biologists can validate these predictions in the lab.

Pharmacology and Materials Science: The development of novel drug delivery systems, such as nanoparticles or hydrogels, could improve the therapeutic efficacy of this compound.

Clinical and Basic Research: Collaboration between basic scientists and clinicians is essential to translate promising preclinical findings into human clinical trials.

By fostering collaboration between researchers from diverse fields, the scientific community can unlock the full therapeutic potential of this compound and accelerate the development of new medicines for a range of diseases.

Q & A

Q. What are the established experimental models for evaluating Clovanemagnolol’s neuroprotective mechanisms in vitro and in vivo?

  • Methodological Answer : Use primary neuronal cultures or immortalized hippocampal cell lines (e.g., HT-22) to assess oxidative stress markers (ROS, SOD activity) and apoptosis pathways (caspase-3 activation, Bcl-2/Bax ratios). For in vivo studies, employ traumatic brain injury (TBI) rodent models with dose ranges of 2–10 mg/kg, monitoring Fluoro-Jade (FJ+) staining for neurodegeneration and miRNA expression profiling to identify regulatory pathways . Include sham-operated and vehicle-treated controls to isolate compound-specific effects.

Q. How should researchers standardize this compound’s chemical characterization to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for compound nomenclature and purity verification (>95% via HPLC-UV). Report full spectroscopic data (¹H/¹³C NMR, HRMS) and physicochemical properties (logP, solubility in DMSO/saline). Validate batch-to-batch consistency using differential scanning calorimetry (DSC) to confirm crystalline stability .

Q. What are the critical parameters for designing dose-response studies with this compound in neuroinflammation models?

  • Methodological Answer : Optimize dosing intervals based on pharmacokinetic profiles (e.g., T₁/₂, Cₘₐₓ) derived from LC-MS/MS plasma analysis. Use non-linear regression models (e.g., GraphPad Prism) to calculate EC₅₀ values for anti-inflammatory markers (TNF-α, IL-6 suppression). Include negative controls (e.g., dexamethasone) and validate assays via intra- and inter-experimental triplicates .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s neuroprotective efficacy across different TBI models?

  • Methodological Answer : Conduct meta-analyses of existing datasets (e.g., FJ+ cell counts, miRNA-212 expression) to identify model-specific confounders. For example, discrepancies in TBI severity (mild vs. severe) or administration routes (intraperitoneal vs. intracerebroventricular) may explain variance. Use mixed-effects models to account for heterogeneity and publish raw data in supplementary repositories for transparency .

Q. What strategies optimize this compound’s bioavailability in chronic neurodegenerative studies without inducing hepatotoxicity?

  • Methodological Answer : Employ nanoformulations (e.g., liposomal encapsulation) to enhance blood-brain barrier penetration. Monitor liver enzymes (ALT, AST) and histopathology in long-term rodent studies (≥12 weeks). Pair with pharmacokinetic-pharmacodynamic (PK-PD) modeling to balance efficacy and safety thresholds .

Q. How should researchers design experiments to investigate this compound’s synergistic interactions with existing neuroprotectants?

  • Methodological Answer : Use combinatorial index (CI) analysis via Chou-Talalay methodology. Test this compound with memantine or donepezil in Aβ-induced neuronal injury models. Measure synergy via isobolograms and validate with transcriptomic profiling (RNA-seq) to identify co-regulated pathways (e.g., Nrf2/ARE signaling) .

Q. What computational approaches are recommended for predicting this compound’s off-target effects in CNS drug development?

  • Methodological Answer : Apply molecular docking simulations (AutoDock Vina) against CNS receptor libraries (e.g., GPCRs, ion channels). Validate predictions with radioligand binding assays (e.g., ⁵-HT₂₀ receptor affinity tests). Cross-reference with Tox21 high-throughput screening data to flag potential cardiotoxicity risks .

Data Analysis & Contradiction Management

Q. How can researchers address inconsistencies in this compound’s gene expression data across independent studies?

  • Methodological Answer : Perform batch-effect correction (ComBat algorithm) on microarray/RNA-seq datasets. Re-analyze raw FASTQ files with unified pipelines (e.g., STAR aligner + DESeq2). Publish negative results and annotate confounding variables (e.g., cell passage number, serum lot variations) in open-access platforms like Figshare .

Q. What statistical frameworks are optimal for longitudinal studies evaluating this compound’s cognitive outcomes?

  • Methodological Answer : Use linear mixed models (LMMs) to handle missing data in Morris water maze or novel object recognition tests. Apply Bonferroni correction for multiple comparisons and report effect sizes (Cohen’s d) with 95% CIs. Pre-register analysis plans on platforms like OSF to mitigate bias .

Ethical & Reporting Standards

Q. How should researchers disclose this compound’s adverse effects in preclinical manuscripts to meet journal guidelines?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Include supplementary tables detailing mortality rates, weight loss >20%, or unexpected behavioral changes. Use the SAE (Serious Adverse Event) classification framework and consult institutional animal ethics committees for severity grading .

Q. What protocols ensure compliance with dual-use regulations when publishing this compound’s synthetic pathways?

  • Methodological Answer : Redact sensitive synthesis steps (e.g., yields >90%) in public manuscripts. Share detailed protocols only via secure repositories (e.g., DTIC) after institutional review. Cite the Australia Group export control list to avoid dual-use violations .

Experimental Replication & Validation

Q. What steps are critical for independent validation of this compound’s antioxidant activity claims?

  • Methodological Answer : Replicate DPPH/ORAC assays under standardized conditions (pH 7.4, 37°C). Cross-validate with electron paramagnetic resonance (EPR) spectroscopy to quantify radical scavenging. Publish step-by-step protocols on protocols.io , including reagent vendor catalogs (e.g., Sigma-Aldrich Lot#) .

Interdisciplinary Integration

Q. How can this compound studies integrate multi-omics data to refine mechanistic hypotheses?

  • Methodological Answer : Combine proteomics (LC-MS/MS) and metabolomics (NMR) datasets via pathway enrichment tools (MetaboAnalyst 5.0). Use STRING-db to map protein-protein interaction networks and prioritize hub genes (e.g., BDNF, SOD2). Validate with CRISPR-Cas9 knockdown models in neuronal cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.